molecular formula C34H30N2O4 B1590641 PenPTC CAS No. 76372-75-3

PenPTC

Cat. No.: B1590641
CAS No.: 76372-75-3
M. Wt: 530.6 g/mol
InChI Key: JNZZCMNXYAOLTO-UHFFFAOYSA-N
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Description

It belongs to the class of organic thin-film transistors (OTFT) and organic field-effect transistors (OFET) materials . This compound is known for its unique electronic properties, making it a valuable material in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PenPTC typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with pentylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete conversion of the dianhydride to the desired imide product. The resulting product is then purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in the production process. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications for use in electronic applications.

Chemical Reactions Analysis

Types of Reactions

PenPTC undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding perylene tetracarboxylic acid derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced perylene derivatives.

    Substitution: this compound can undergo substitution reactions where the pentyl groups are replaced by other alkyl or aryl groups using suitable reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Perylene tetracarboxylic acid derivatives.

    Reduction: Reduced perylene derivatives.

    Substitution: Alkyl or aryl substituted perylene derivatives.

Scientific Research Applications

PenPTC has a wide range of scientific research applications, including:

Mechanism of Action

PenPTC exerts its effects primarily through its electronic properties. The compound has a planar structure that allows for efficient π-π stacking interactions, facilitating charge transport in electronic devices. In organic thin-film transistors (OTFT) and organic field-effect transistors (OFET), this compound acts as a semiconductor material, enabling the flow of electrons or holes through the device. The molecular targets and pathways involved in its mechanism of action include the interaction with the active layer of the device, leading to the modulation of electrical conductivity and overall device performance.

Comparison with Similar Compounds

PenPTC can be compared with other similar compounds such as:

    N,N’-Dihexyl-3,4,9,10-perylene dicarboximide: Similar to this compound but with hexyl groups instead of pentyl groups. It exhibits similar electronic properties but may have different solubility and processing characteristics.

    N,N’-Dioctyl-3,4,9,10-perylene dicarboximide: Contains octyl groups, offering different solubility and film-forming properties compared to this compound.

    Perylene-3,4,9,10-tetracarboxylic dianhydride: The precursor to this compound, used in the synthesis of various perylene derivatives.

This compound is unique due to its specific alkyl chain length, which provides a balance between solubility and electronic properties, making it suitable for a wide range of applications in organic electronics.

Properties

IUPAC Name

7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O4/c1-3-5-7-17-35-31(37)23-13-9-19-21-11-15-25-30-26(34(40)36(33(25)39)18-8-6-4-2)16-12-22(28(21)30)20-10-14-24(32(35)38)29(23)27(19)20/h9-16H,3-8,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZZCMNXYAOLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506080
Record name 2,9-Dipentylisoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76372-75-3
Record name 2,9-Dipentylisoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Dipentyl-3,4,9,10-perylenedicarboximide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does PenPTC interact with methylammonium lead iodide (CH3NH3PbI3) and what are the downstream effects on the electronic structure?

A1: this compound exhibits strong chemical interactions with CH3NH3PbI3. Upon deposition of this compound molecules onto the perovskite surface, electron donation occurs from this compound to CH3NH3PbI3. [] This electron transfer leads to the filling of surface states present in the perovskite and the formation of a new interfacial gap state. [] This interaction modifies the energy level alignment at the interface. The downward surface band bending typically observed in pristine perovskite surfaces is reduced, and the perovskite conduction band minimum aligns with the lowest unoccupied molecular orbital (LUMO) of this compound. [] This alignment facilitates efficient electron extraction.

Q2: What is the significance of understanding the this compound/CH3NH3PbI3 interface for device applications?

A2: Understanding the chemical interactions and resulting electronic structure at the this compound/CH3NH3PbI3 interface is crucial for developing efficient and stable perovskite-based devices. [] The observed energy level alignment, particularly the favorable position of the LUMO for electron extraction, suggests that this compound could be a promising material for use in perovskite solar cells. Furthermore, the study highlights the importance of considering interfacial chemical reactions when designing and optimizing such devices. []

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